5-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiophene ring, and a sulfonamide group. Pyrazole derivatives are known for their diverse pharmacological effects . Thiophene derivatives also have various applications in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole derivatives can undergo a variety of reactions, including coupling reactions .Scientific Research Applications
Antibacterial and Antimicrobial Properties
- A study focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, including derivatives similar to the specified compound, demonstrated significant antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
- Research into benzene sulfonamide pyrazole oxadiazole derivatives revealed potential as antimicrobial and antitubercular agents (Shingare et al., 2022).
Antiglaucoma Activity
- Pyrazole carboxylic acid derivatives of thiadiazole sulfonamide, structurally related to the specified compound, have shown inhibitory effects on carbonic anhydrase isoenzymes, indicating potential antiglaucoma activity (Kasımoğulları et al., 2010).
Carbonic Anhydrase Inhibition
- Synthesized metal complexes of pyrazole-based sulfonamide showed effective inhibitory activity on human carbonic anhydrase isoenzymes, suggesting potential medical applications (Büyükkıdan et al., 2017).
Anti-inflammatory and Antimicrobial Effects
- New series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety were found to possess potent anti-inflammatory and antimicrobial properties (Kendre et al., 2013).
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities
- Polymethoxylated-pyrazoline benzene sulfonamides, with a structure akin to the specified compound, demonstrated cytotoxic activities on tumor and non-tumor cell lines and superior carbonic anhydrase inhibitory activity (Kucukoglu et al., 2016).
Novel Inhibitors with Low Cytotoxicity
- A study synthesizing pyrazoline benzensulfonamides found that these compounds inhibited carbonic anhydrase and acetylcholinesterase enzymes, with low cytotoxicity toward certain cell lines (Ozgun et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
5-chloro-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S2/c1-12-17(14-6-4-3-5-7-14)13(2)21(20-12)11-10-19-25(22,23)16-9-8-15(18)24-16/h3-9,19H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURBLBPXNBCMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(S2)Cl)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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